1-Azidobut-2-yne

Beschreibung

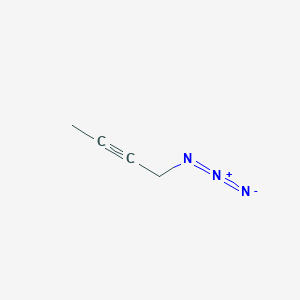

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-azidobut-2-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3/c1-2-3-4-6-7-5/h4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZESGWULSKETGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70575992 | |

| Record name | 1-Azidobut-2-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70575992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105643-77-4 | |

| Record name | 1-Azidobut-2-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70575992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Azidobut 2 Yne

Direct Synthesis Strategies for 1-Azidobut-2-yne

Direct synthesis strategies involve the introduction of the azide (B81097) functional group onto a four-carbon alkyne backbone in a single conceptual step.

Nucleophilic Substitution Approaches for Azide Introduction

A primary and straightforward method for synthesizing this compound is through the nucleophilic substitution of a suitable precursor. gatech.edu This typically involves a compound with a good leaving group at the C1 position of the but-2-yne framework. Common precursors include 1-halobut-2-ynes (e.g., 1-bromobut-2-yne) or sulfonate esters like tosylates and mesylates. researchgate.netuib.nobeilstein-journals.org The reaction proceeds via an SN2 mechanism where the azide anion (N₃⁻), usually from sodium azide (NaN₃), displaces the leaving group. gatech.edulibretexts.org

The choice of solvent is crucial for the success of this reaction, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being commonly employed to dissolve the azide salt and facilitate the substitution. core.ac.uk The reaction conditions, such as temperature, can be adjusted to optimize the yield and reaction time. uib.no For instance, the conversion of but-3-yn-1-yl methanesulfonate (B1217627) to 4-azidobut-1-yne, an isomer of the target compound, is achieved by reacting it with sodium azide in DMF at 60°C. core.ac.uk A similar principle applies to the synthesis of this compound.

Table 1: Nucleophilic Substitution Reactions for Azide Introduction

| Starting Material | Reagent | Solvent | Product |

|---|---|---|---|

| 1-Bromobut-2-yne | Sodium Azide (NaN₃) | DMF | This compound |

| 1-Iodobut-2-yne | Sodium Azide (NaN₃) | Acetone | This compound |

| But-2-yn-1-yl tosylate | Sodium Azide (NaN₃) | DMSO | This compound |

| But-2-yn-1-yl mesylate | Sodium Azide (NaN₃) | DMF | This compound |

This table presents illustrative examples of nucleophilic substitution reactions. Specific reaction conditions may vary.

Diazo Transfer Methodologies

Diazo transfer reactions provide an alternative route for the synthesis of azides from primary amines. uni-konstanz.deorganic-chemistry.org This method involves the reaction of a primary amine with a diazo-transfer reagent, which transfers a diazo group (N₂) to the amine, subsequently forming the azide. organic-chemistry.org While this method is more commonly used for the synthesis of a wide range of organic azides, its application to the synthesis of this compound would start from 1-aminobut-2-yne.

Reagents like trifluoromethanesulfonyl azide (TfN₃) and imidazole-1-sulfonyl azide are effective for this transformation. organic-chemistry.orgnih.gov The reaction is often catalyzed by copper(II) salts. uni-konstanz.de A significant advantage of this methodology is the ability to perform a one-pot reaction where the amine is converted to the azide and then immediately used in a subsequent reaction, such as a cycloaddition, thus avoiding the isolation of the potentially unstable azide intermediate. uni-konstanz.de

Indirect Synthesis Pathways via Precursor Modification

Indirect methods involve the synthesis of a precursor molecule which is then chemically modified to yield this compound.

Stereoselective Introduction of the Azide Moiety

While this compound itself is not chiral, stereoselective methods can be crucial when it is a fragment of a larger, more complex chiral molecule. In such cases, the stereoselective introduction of the azide group onto a precursor is a key step. beilstein-journals.orgbeilstein-journals.org For example, a stereoselective synthesis might involve the opening of a chiral epoxide with an azide nucleophile or the stereoselective reduction of an azido (B1232118) ketone. researchgate.net

Radical-based methods have also been developed for the stereoselective synthesis of glycosyl azides, using allyl glycosyl sulfones as precursors. rsc.org While not directly applied to this compound, these advanced stereoselective strategies highlight the potential for controlling stereochemistry when the butynyl azide moiety is incorporated into complex structures. rsc.orgrsc.org

Functionalization of Alkyne Precursors

The synthesis of this compound can also be approached by modifying a functionalized alkyne precursor. atamanchemicals.comnih.govrsc.orgresearchgate.net This could involve starting with a molecule that already contains the azide group and then constructing the but-2-yne framework. For instance, a synthetic route could involve the reaction of an acetylide with a molecule containing an azide and a suitable leaving group. libretexts.org

Alternatively, a precursor like propargyl alcohol can be functionalized. atamanchemicals.com The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which is then displaced by an azide ion. beilstein-journals.org This two-step sequence is a common and effective way to prepare propargylic azides.

Table 2: Example of Alkyne Precursor Functionalization

| Precursor | Step 1 Reagent | Intermediate | Step 2 Reagent | Final Product |

|---|---|---|---|---|

| But-2-yn-1-ol | p-Toluenesulfonyl chloride, Triethylamine | But-2-yn-1-yl tosylate | Sodium Azide (NaN₃) | This compound |

| But-2-yn-1-ol | Methanesulfonyl chloride, Triethylamine | But-2-yn-1-yl mesylate | Sodium Azide (NaN₃) | This compound |

This table illustrates a common two-step functionalization of an alkyne precursor.

Principles of Green Chemistry in the Synthesis of Azido-Alkyne Compounds

The principles of green chemistry are increasingly influencing the synthesis of azido-alkyne compounds. baseclick.eu A key aspect is atom economy, which is particularly relevant in cycloaddition reactions where azides and alkynes react to form triazoles with no byproducts. baseclick.eursc.org

Mechanistic Investigations and Reaction Pathways of 1 Azidobut 2 Yne

[3+2] Cycloaddition Reactions (Click Chemistry)

The azide-alkyne cycloaddition is a cornerstone of click chemistry, a concept introduced to describe reactions that are high-yielding, wide in scope, and form byproducts that are easily removed. organic-chemistry.org 1-Azidobut-2-yne, with its integrated azide (B81097) and alkyne moieties, is an ideal substrate for studying and utilizing these powerful reactions.

Thermal Huisgen 1,3-Dipolar Cycloaddition: Kinetics and Regioselectivity

The thermal Huisgen 1,3-dipolar cycloaddition is the uncatalyzed reaction between an azide and an alkyne, leading to the formation of a 1,2,3-triazole ring. wikipedia.org This reaction typically requires elevated temperatures and can result in a mixture of regioisomers, namely the 1,4- and 1,5-disubstituted triazoles, when an asymmetrical alkyne is used. organic-chemistry.orgwikipedia.org The reaction is understood to proceed via a concerted, pericyclic mechanism. organic-chemistry.org

The kinetics of the thermal Huisgen cycloaddition generally follow a second-order rate law. rsc.org For the reaction between 1-azidodecane (B1658776) and phenyl propargyl ether, the activation energy has been estimated to be around 82 ± 1 kJ mol⁻¹. rsc.org The large negative entropy of activation for this type of reaction suggests a highly ordered transition state, which is consistent with the concerted mechanism. rsc.org In the case of this compound, the internal alkyne would react with another azide molecule or a different dipolarophile. The regioselectivity is often poor in the thermal process, yielding mixtures of products. organic-chemistry.org

| Parameter | Value | Significance |

|---|---|---|

| Activation Energy (Ea) | 82 ± 1 kJ mol⁻¹ | Energy barrier for the reaction to occur. |

| Entropy of Activation (ΔS‡) | -114 to -118 J K⁻¹ mol⁻¹ | Indicates a highly ordered, concerted transition state. rsc.org |

| Reaction Order | Second-order | Rate depends on the concentration of both azide and alkyne. rsc.org |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Mechanistic Nuances and Enhanced Regiospecificity

The discovery of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) was a significant advancement, as it proceeds at room temperature and, most importantly, is highly regiospecific, exclusively yielding the 1,4-disubstituted 1,2,3-triazole. beilstein-journals.orgnih.gov This reaction exhibits a massive rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed version. organic-chemistry.org The catalyst, typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, or from a copper(I) salt, is crucial for the reaction's success. wikipedia.orgbeilstein-journals.org

The mechanism of CuAAC is distinct from the thermal cycloaddition and is not a concerted process. wikipedia.org It is believed to involve a stepwise pathway initiated by the formation of a copper(I) acetylide intermediate. pitt.edu The reaction is thought to involve two copper atoms in the transition state. wikipedia.org One copper atom binds to the acetylide, while the other activates the azide. wikipedia.org This dual activation facilitates the cyclization to form a six-membered copper-containing intermediate, which then undergoes reductive elimination to afford the triazole product. pitt.edu The high regiospecificity arises from the specific coordination geometry of the copper intermediates.

| Feature | Thermal Huisgen Cycloaddition | Copper(I)-Catalyzed (CuAAC) |

|---|---|---|

| Catalyst | None | Copper(I) |

| Temperature | Elevated | Room Temperature |

| Regioselectivity | Mixture of 1,4- and 1,5-isomers organic-chemistry.org | Exclusively 1,4-isomer nih.gov |

| Reaction Rate | Slow | Highly accelerated (10⁷-10⁸ times faster) organic-chemistry.org |

| Mechanism | Concerted organic-chemistry.org | Stepwise, involves copper acetylide intermediate pitt.edu |

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Alternative Regioselective Pathways

As a complement to CuAAC, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides a pathway to the alternative 1,5-disubstituted 1,2,3-triazole regioisomer. organic-chemistry.orgchalmers.se Ruthenium(II) complexes, such as [Cp*RuCl], are effective catalysts for this transformation. nih.gov A key advantage of RuAAC is its ability to react with internal alkynes, like the one present in this compound, to produce fully substituted triazoles. organic-chemistry.orgnih.gov

The proposed mechanism for RuAAC involves an oxidative coupling of the azide and the alkyne to a ruthenium center, forming a six-membered ruthenacycle intermediate. organic-chemistry.orgnih.gov The regioselectivity is determined in this step, where the first carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. nih.gov The cycle is completed by reductive elimination from this intermediate to release the triazole product. organic-chemistry.org The rate-determining step is believed to be the reductive elimination. organic-chemistry.orgnih.gov

Intramolecular Cycloadditions of the Azide-Alkyne System

The presence of both an azide and an alkyne within the same molecule, as in this compound, opens up the possibility of intramolecular cycloadditions, provided the linker between the two functional groups is of appropriate length to allow the molecule to adopt a suitable conformation for ring closure. Intramolecular azide-alkyne cycloadditions are a powerful method for the synthesis of fused heterocyclic ring systems. mdpi.com For instance, the intramolecular cycloaddition of 1-(azidoaryl)-2-alkynyl pyrroles has been used to synthesize 1,2,3-triazolo-fused pyrrolobenzodiazepines. mdpi.com While direct intramolecular cyclization of this compound is sterically disfavored due to the short four-carbon chain, derivatives with longer tethers can undergo such reactions.

Other Nitrogen-Containing Functional Group Transformations

Beyond cycloadditions, the azide group in this compound can participate in other transformations characteristic of organic azides. For example, azides can be reduced to primary amines. The ynamide functional group, which features a nitrogen atom attached to an alkyne, is known for its versatile reactivity, acting as both an electrophile and a nucleophile. nih.gov The electron-withdrawing group on the nitrogen atom modulates the electronic properties and reactivity of the ynamide. nih.gov While this compound is not an ynamide, transformations of its azide group could potentially lead to other nitrogen-containing functionalities that exhibit unique reactivity. For instance, the transformation of dinitrogen into nitrogen-containing organic compounds is a significant area of research, though it typically requires specific transition metal complexes and reaction conditions. sioc-journal.cn

Reductive Transformations of the Azido (B1232118) Group

The azido group (–N₃) is a versatile functional group that can undergo various reductive transformations. A significant application of this reactivity is the reduction of azides to primary amines. This transformation is a cornerstone in the synthesis of nitrogen-containing compounds. chemrevlett.com

A novel reductive radical-polar crossover reaction has been reported for 2-azido allyl alcohols, which involves a 1,2-C migration initiated by a radical process. nih.govrsc.org This reaction is facilitated by the azidyl group acting as a leaving group, which provides the driving force for the carbon migration. nih.gov The process is tolerant of a variety of migrating groups, including alkyl, alkenyl, and aryl moieties, and can be applied to the expansion of small to large rings. nih.govrsc.org It is also possible to utilize propargyl alcohols directly in a one-pot reaction. nih.gov

It is important to note that certain reducing agents, such as phosphines, can reduce the azide group, which can be a competing reaction in processes like the Staudinger ligation. acs.org

Photolytic Reactions Involving Nitrene Intermediates

The photolysis of organic azides is a well-established method for generating highly reactive nitrene intermediates. slideshare.netresearchgate.net Nitrenes are electron-deficient, monovalent nitrogen species that can exist in either a singlet or triplet electronic state. slideshare.net These intermediates are typically short-lived and participate in a variety of subsequent reactions. researchgate.net

Upon photoirradiation, this compound is expected to decompose, losing a molecule of dinitrogen (N₂) to form a nitrene intermediate. slideshare.net The behavior of this nitrene is dictated by its electronic state. Singlet nitrenes are known to undergo reactions such as aziridination of alkenes in a stereospecific manner. nih.gov The formation of singlet nitrenes can be supported by trapping experiments with reagents like dimethyl sulfide (B99878) (DMS) and dimethyl sulfoxide (B87167) (DMSO). nih.gov

In contrast, triplet nitrenes, which can be favored under certain conditions, may lead to different reaction pathways, such as C–H insertion. nih.gov The photochemistry of aryl azides has been studied extensively, revealing diverse reaction modes including ring expansion and protonation to form nitrenium ions, particularly when strong electron-donating groups are present. nih.gov The generation of nitrenes can also be achieved under visible light conditions, sometimes employing photocatalysts, which offers a milder alternative to UV light or high temperatures. researchgate.net

| Intermediate | Precursor | Method of Generation | Key Reactions |

| Singlet Nitrene | Organic Azide | Photolysis, Thermolysis | Aziridination, C-H Insertion |

| Triplet Nitrene | Organic Azide | Photolysis (often at low temp) | C-H Insertion (non-stereospecific) |

| Nitrenium Ion | Aryl Nitrene | Protonation (acidic media) | Nucleophilic attack |

Reactivity of the Internal Alkyne Moiety in this compound

The internal carbon-carbon triple bond in this compound is a site of high electron density, making it susceptible to a variety of chemical transformations. libretexts.org

Electrophilic Addition Reactions to the Triple Bond

Alkynes, due to their electron-rich π-systems, readily undergo electrophilic addition reactions. libretexts.orgaakash.ac.in The addition of hydrogen halides (HX) to an asymmetrical internal alkyne, such as this compound, would likely proceed according to Markovnikov's rule, where the hydrogen atom adds to the less substituted carbon atom of the triple bond. libretexts.org This process involves the formation of a vinyl carbocation intermediate, which is more stable on the more substituted carbon. aakash.ac.inlibretexts.org The subsequent attack by the halide anion leads to the formation of a haloalkene. libretexts.org The addition of a second equivalent of HX results in a geminal dihalide. libretexts.orgyoutube.com

The stereochemistry of these additions to alkynes often results in anti-addition, leading to the formation of trans-alkenes. msu.edu Halogenation of alkynes with reagents like bromine (Br₂) also proceeds via electrophilic addition, typically forming a trans-dihaloalkene after the first addition and a tetrahaloalkane upon addition of a second equivalent. libretexts.org The mechanism involves the formation of a cyclic bromonium ion intermediate. libretexts.org

| Reagent | Product Type | Regioselectivity | Stereochemistry |

| HX (1 equiv.) | Haloalkene | Markovnikov | Often anti-addition |

| HX (2 equiv.) | Geminal Dihalide | Markovnikov | - |

| X₂ (1 equiv.) | Dihaloalkene | - | anti-addition |

| X₂ (2 equiv.) | Tetrahaloalkane | - | - |

Transition Metal-Catalyzed Functionalizations of Internal Alkynes

Transition metal catalysis provides a powerful toolkit for the functionalization of alkynes under mild and efficient conditions. sioc-journal.cn A prominent reaction involving alkynes is the azide-alkyne cycloaddition, which is a key example of "click chemistry." While the copper(I)-catalyzed version (CuAAC) is highly regioselective for terminal alkynes, leading to 1,4-disubstituted 1,2,3-triazoles, the functionalization of internal alkynes can be more complex. acs.orgsioc-journal.cn Ruthenium catalysts, for instance, can favor the formation of 1,5-disubstituted triazoles. acs.org

Transition metals can also catalyze a variety of other transformations of alkynes, including carbonylative reactions to synthesize heterocycles and C-H functionalization processes. sioc-journal.cnsioc-journal.cn In the context of C-H functionalization, directing groups are often employed to achieve regioselectivity. sioc-journal.cnmdpi.comnih.gov While the azide group itself is not a classical directing group, its proximity to the alkyne could influence the outcome of transition metal-catalyzed reactions. For instance, Weinreb amides have been shown to act as directing groups in ruthenium-catalyzed C-H ortho-oxygenation of arenes. mdpi.com The development of transition metal-catalyzed methods continues to expand the synthetic utility of alkynes in constructing complex molecular architectures. sioc-journal.cnnih.gov

Advanced Spectroscopic and Computational Characterization of 1 Azidobut 2 Yne

Vibrational Spectroscopy (Infrared and Raman): Detailed Conformational Analysis and Bonding Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides significant insights into the conformational landscape and bonding characteristics of 1-azidobut-2-yne. edinst.comnih.gov These methods probe the vibrational energy levels of the molecule, which are sensitive to its geometry and the nature of its chemical bonds. edinst.com

Studies on similar azido (B1232118) compounds, such as 4-azidobut-1-yne, have shown that multiple conformers can exist due to rotation around single bonds. cas.czcas.cz For 4-azidobut-1-yne, five distinct conformers (GG, GG', GA, AG, and AA) have been identified based on the conformations around the C-C and C-N bonds. cas.czcas.cz While specific studies on this compound are less common, the principles of conformational analysis from related molecules can be applied. The presence of different conformers would lead to a complex vibrational spectrum with overlapping bands. americanpharmaceuticalreview.comscifiniti.com By comparing the spectra of the liquid and crystalline phases, and through temperature-dependent studies, it is possible to identify bands corresponding to different conformers. cas.czcas.cz For instance, in related azides, some vibrational bands present in the liquid phase disappear upon crystallization, indicating that only one conformer is present in the solid state. cas.czcas.cz

The characteristic vibrational modes for this compound would include the asymmetric and symmetric stretches of the azido group (N₃), the C≡C triple bond stretch, C-H stretches of the methyl group, and various bending and torsional modes. The azido group typically exhibits a strong, sharp absorption band in the IR spectrum.

Table 1: Postulated Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Azido (N₃) Asymmetric Stretch | 2100 - 2150 | IR, Raman |

| Azido (N₃) Symmetric Stretch | 1200 - 1300 | Raman |

| C≡C Stretch | 2200 - 2260 | Raman (strong), IR (weak) |

| C-H (methyl) Stretch | 2850 - 3000 | IR, Raman |

| CH₂-N Stretch | 1100 - 1200 | IR, Raman |

| C-C-N Bend | 500 - 600 | IR, Raman |

| C-N-N Bend | 600 - 700 | IR, Raman |

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, and Heteronuclear NMR): Structural Elucidation and Dynamic Behavior

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. weebly.com For this compound, ¹H and ¹³C NMR spectra would provide definitive information about the connectivity of atoms and the chemical environment of the hydrogen and carbon nuclei. emerypharma.commdpi.com

In the ¹H NMR spectrum, one would expect to see signals corresponding to the methyl (CH₃) protons and the methylene (B1212753) (CH₂) protons adjacent to the azido group. The chemical shift, splitting pattern (multiplicity), and integration of these signals would confirm the structure. libretexts.org The methylene protons adjacent to the electron-withdrawing azido group would likely appear at a lower field compared to the methyl protons.

The ¹³C NMR spectrum would show distinct signals for the four carbon atoms in the molecule: the methyl carbon, the methylene carbon, and the two sp-hybridized carbons of the alkyne. sigmaaldrich.comrsc.org The chemical shifts of the alkyne carbons are particularly characteristic.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be used to establish the connectivity between protons and carbons, further confirming the structural assignment. mdpi.comhmdb.ca Dynamic NMR studies could potentially provide information on the rotational barriers around the C-C and C-N single bonds, offering insights into the conformational dynamics of the molecule in solution.

Table 2: Predicted NMR Chemical Shifts for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | CH₃ | ~1.8 | Triplet |

| ¹H | CH₂ | ~3.5 | Quartet |

| ¹³C | CH₃ | ~5-15 | |

| ¹³C | CH₂ | ~40-50 | |

| ¹³C | C≡C | ~70-90 | |

| ¹³C | C≡C | ~70-90 |

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.

Mass Spectrometry: Molecular Mass Confirmation and Fragmentation Pathway Delineation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. savemyexams.com For this compound (C₄H₅N₃), the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight of 95.11 g/mol . chemspider.com

Electron impact (EI) ionization, a common technique in MS, would likely cause the molecular ion to be energetically unstable and fragment into smaller, charged species. chemguide.co.uk The fragmentation pathways can provide valuable clues about the molecule's structure. Common fragmentation patterns for azides involve the loss of a nitrogen molecule (N₂), which is a very stable neutral fragment. libretexts.orgmsu.edusavemyexams.com

Key fragmentation pathways for this compound could include:

Loss of N₂: The most prominent fragmentation would likely be the loss of dinitrogen gas (28 Da), leading to a fragment ion at m/z 67.

Alpha-cleavage: Cleavage of the bond alpha to the nitrogen atom is a common pathway for amines and related compounds. libretexts.org

Cleavage of the alkyne: Fragmentation could also occur around the triple bond.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment | Neutral Loss |

| 95 | [C₄H₅N₃]⁺ | (Molecular Ion) |

| 67 | [C₄H₅N]⁺ | N₂ |

| 52 | [C₄H₄]⁺ | HN₃ |

| 41 | [C₃H₅]⁺ | CH₂N₃ |

| 39 | [C₃H₃]⁺ | C₂H₂N₃ |

Electronic Spectroscopy (UV-Vis and Photoelectron Spectroscopy): Probing Electronic Structure and Transitions

Electronic spectroscopy, including UV-Vis and photoelectron spectroscopy, probes the electronic energy levels of a molecule. nih.gov The UV-Vis spectrum of this compound would reveal information about the electronic transitions between molecular orbitals. The azido group and the alkyne moiety are the primary chromophores in the molecule. The interaction between these groups could influence the position and intensity of the absorption bands.

Photoelectron spectroscopy (PES) provides more direct information about the energies of the molecular orbitals by measuring the kinetic energy of electrons ejected upon photoionization. The PES spectrum would show bands corresponding to the ionization of electrons from the various molecular orbitals, including the π-orbitals of the alkyne and the non-bonding and π-orbitals of the azido group.

Gas-Phase Electron Diffraction: Precise Determination of Molecular Geometry

Gas-phase electron diffraction (GED) is a powerful technique for determining the precise geometric structure of molecules in the gas phase, free from intermolecular interactions. wikipedia.orgrsc.org A GED study of this compound would provide accurate measurements of bond lengths, bond angles, and dihedral angles. researchgate.net This data is crucial for understanding the molecule's conformation and for benchmarking computational models. Studies on related azides have utilized GED to determine their molecular structures with high precision. cas.czdntb.gov.ua

Ab Initio and Density Functional Theory (DFT) Calculations

Conformational Energy Landscapes and Isomerism of Azido-Alkyne Systems

Computational methods, such as ab initio and Density Functional Theory (DFT) calculations, are invaluable for exploring the conformational energy landscape and isomerism of molecules like this compound. cas.czresearchgate.netmdpi.com These calculations can predict the relative energies of different conformers, the barriers to their interconversion, and their geometric parameters. nih.govrsc.orgpreprints.org

For related azido-alkyne systems, computational studies have been instrumental in interpreting experimental data and understanding the factors that govern conformational preferences. cas.czmdpi.comacs.orgresearchgate.netresearchgate.net For this compound, DFT calculations could be used to model the potential energy surface as a function of the torsional angles around the C-C and C-N single bonds. This would reveal the minimum energy conformations and the transition states connecting them. Such calculations have been performed for similar molecules, providing insights into the stability of different conformers. cas.czresearchgate.net

Prediction and Interpretation of Spectroscopic Parameters

The prediction and interpretation of spectroscopic parameters for molecules like this compound are heavily reliant on computational chemistry methods. rsc.orgsumitomo-chem.co.jp These theoretical approaches allow for the calculation of molecular properties that are difficult or impossible to measure experimentally. wikipedia.org By solving the electronic Schrödinger equation, ab initio and Density Functional Theory (DFT) methods can predict molecular structures, vibrational frequencies, and other spectroscopic constants. wikipedia.orgnih.gov

Computational techniques, such as Hartree-Fock (HF) and DFT, are employed to determine the optimized geometries of different possible conformers of a molecule. nih.gov For this compound, theoretical calculations are crucial for understanding its conformational preferences. A study on a series of unsaturated organic azides revealed that for azidobut-2-yne (CH₃C≡C–CH₂N₃), the gauche conformation is significantly more stable than the anti-conformation. cas.cz The energy of the anti-orientation was calculated to be 7.8 kJ/mol higher than the gauche form, an effect attributed to the stabilizing interaction of the azido group with the π-electron system of the acetylenic bond. cas.cz

Once the minimum energy geometry is found, vibrational frequency calculations can be performed. faccts.de These calculations produce a set of normal modes of vibration and their corresponding frequencies, which can be directly compared with experimental infrared (IR) and Raman spectra. researchgate.net The theoretical spectrum helps in the assignment of experimental spectral bands to specific molecular motions. researchgate.net To improve the agreement between calculated and experimental frequencies, which are often overestimated by theoretical methods, a scaling factor is typically applied. researchgate.net

The table below illustrates the typical output from a DFT calculation for vibrational frequencies, comparing theoretical predictions with hypothetical experimental values for key functional groups in this compound.

Table 1: Predicted vs. Experimental Vibrational Frequencies for this compound This table is illustrative and based on characteristic frequencies for functional groups. Actual experimental data for this specific compound is not readily available in the cited sources.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) (Scaled) | Hypothetical Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|---|

| ν(N₃) | Azide (B81097) | 2105 | 2100 | Asymmetric stretch |

| ν(C≡C) | Alkyne | 2250 | 2255 | C≡C stretch |

| ν(C-H) | Methyl | 2920 | 2915 | Symmetric stretch |

| δ(CH₂) | Methylene | 1430 | 1425 | Scissoring |

Computational Modeling of Reaction Mechanisms and Transition State Structures

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. sumitomo-chem.co.jp This involves locating and characterizing stationary points, including minima (reactants, intermediates, and products) and first-order saddle points, which correspond to transition state structures. schrodinger.com The energy difference between the reactants and the transition state is the activation energy (ΔG*), which is a key determinant of the reaction rate. sumitomo-chem.co.jp

For organic azides like this compound, several reaction pathways are possible, including thermal or photochemical decomposition and cycloaddition reactions.

Decomposition: Organic azides can extrude dinitrogen (N₂) to form a highly reactive nitrene intermediate. Computational studies can model this process, determining the activation barrier for N₂ loss.

Cycloaddition: The azide group can act as a 1,3-dipole in [3+2] cycloaddition reactions with dipolarophiles. DFT calculations have been successfully used to study the mechanism of such reactions for similar molecules, like benzenesulfonyl azides with alkenes, indicating the reaction proceeds through a triazoline intermediate. nih.gov Calculations can distinguish between different possible stereochemical outcomes (e.g., endo vs. exo) by comparing the activation barriers of the respective transition states. nih.gov

The process of finding a transition state often involves proposing an initial guess for its structure and then using optimization algorithms to locate the precise saddle point on the potential energy surface. scm.comblogspot.com A true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scm.com

The following table provides an illustrative example of the energetic profile calculated for a hypothetical reaction of this compound, such as a [3+2] cycloaddition.

Table 2: Calculated Energies for a Hypothetical [3+2] Cycloaddition Reaction This table is for illustrative purposes to show the type of data generated by computational modeling of reaction mechanisms.

| Species | Description | Calculated Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Alkene | 0.0 |

| Transition State (TS) | Cycloaddition Saddle Point | +15.3 |

| Intermediate | Triazoline Intermediate | -5.2 |

| Product | Final Cycloadduct | -25.8 |

By comparing the activation energies for competing pathways, computational chemistry can predict which reaction is more likely to occur, providing critical insights that guide experimental work. sumitomo-chem.co.jpnih.gov

Derivatization Strategies for Analytical and Synthetic Applications of 1 Azidobut 2 Yne

Chemical Derivatization for Enhanced Chromatographic Separation and Spectroscopic Detection

The analysis of small, polar, and volatile molecules like 1-azidobut-2-yne by methods such as gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) can be challenging. Chemical derivatization is a powerful strategy employed to improve the analytical performance by modifying the analyte's physicochemical properties. nih.govjfda-online.com The goal is to enhance volatility for GC analysis, improve chromatographic resolution, and increase detection sensitivity, particularly for spectroscopic methods. registech.comnih.govchromatographyonline.com

The azide (B81097) and alkyne moieties in this compound serve as handles for specific derivatization reactions. The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.orgorganic-chemistry.org This reaction is highly efficient and specific, forming a stable 1,2,3-triazole ring that links the this compound core to another molecule. nih.govpcbiochemres.com

For enhanced spectroscopic detection, this compound can be "tagged" by reacting it with a derivatizing agent that contains a chromophore (for UV-Vis absorbance) or a fluorophore (for fluorescence detection). chromatographyonline.com For instance, reacting the alkyne terminus of this compound with an azide-containing fluorophore, or conversely, reacting the azide group with an alkyne-functionalized chromophore, will yield a product with significantly enhanced detectability. nih.gov

Similarly, derivatization can improve chromatographic behavior. The formation of a larger, less polar triazole derivative can improve retention and peak shape in reverse-phase LC. jfda-online.com For GC, converting the polar azide group into a less polar and more stable derivative can be beneficial. registech.com

Table 1: Derivatization Strategies for Analytical Enhancement of this compound

| Target Moiety | Derivatization Reagent Example | Reaction Type | Purpose | Resulting Structure |

| Alkyne | Azido-coumarin | CuAAC Click Chemistry | Introduce a fluorophore for fluorescence detection | Coumarin-linked triazole |

| Azide | Dansyl-alkyne | CuAAC Click Chemistry | Introduce a fluorophore for fluorescence detection | Dansyl-linked triazole |

| Azide | Pentafluorobenzoyl chloride | Acylation (after reduction to amine) | Enhance electron-capture detection in GC | N-pentafluorobenzoyl derivative |

| Alkyne | Azido-dinitrophenyl derivative | CuAAC Click Chemistry | Introduce a chromophore for UV-Vis detection | Dinitrophenyl-linked triazole |

Functional Group Interconversions for Accessing Diverse Molecular Scaffolds

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. imperial.ac.uksolubilityofthings.com For this compound, FGI of the azide and alkyne groups provides access to a wide array of molecular structures, transforming it from a simple linear molecule into more complex and functionally diverse scaffolds.

The azide group is a versatile precursor to a primary amine. This transformation is most commonly achieved through reduction. vanderbilt.edu Several methods are effective, including:

Catalytic Hydrogenation: Using hydrogen gas with a palladium-on-carbon catalyst (H₂/Pd-C) cleanly reduces the azide to an amine.

Staudinger Reduction: This two-step reaction involves treatment with a phosphine (B1218219) (e.g., triphenylphosphine) to form a phosphazide (B1677712) intermediate, which is then hydrolyzed to yield the amine and a phosphine oxide byproduct. nih.gov

Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) can also effect the reduction, though care must be taken due to the high reactivity of the reagent. vanderbilt.educore.ac.uk

The resulting 4-aminobut-2-yne is a valuable synthetic intermediate, for example, for the synthesis of amides or nitrogen-containing heterocycles.

The terminal alkyne is also amenable to a variety of interconversions. compoundchem.com While the CuAAC reaction to form a triazole is a powerful transformation, other reactions can modify the alkyne itself. organic-chemistry.orgpcbiochemres.com For example, partial reduction using specific catalysts can yield the corresponding alkene (but-2-en-1-azide), while complete reduction gives the alkane (1-azidobutane). Hydration of the alkyne would lead to a ketone, providing another route to different molecular frameworks.

Table 2: Key Functional Group Interconversions of this compound

| Starting Group | Reagent(s) | Resulting Functional Group | Product Example |

| Azide | H₂, Pd/C or PPh₃/H₂O | Primary Amine | 4-Aminobut-2-yne |

| Azide | Terminal Alkyne (e.g., Phenylacetylene), Cu(I) catalyst | 1,2,3-Triazole | 1-(But-2-yn-1-yl)-4-phenyl-1H-1,2,3-triazole |

| Alkyne | Azide (e.g., Benzyl azide), Cu(I) catalyst | 1,2,3-Triazole | 1-Benzyl-4-(2-azidoethyl)-1H-1,2,3-triazole |

| Alkyne | H₂, Lindlar's catalyst | Z-Alkene | (Z)-1-Azidobut-2-ene |

| Alkyne | Na, NH₃ (liquid) | E-Alkene | (E)-1-Azidobut-2-ene |

| Alkyne | H₂SO₄, H₂O, HgSO₄ | Ketone | 1-Azidobutan-2-one |

Orthogonal Protection and Deprotection Strategies for Azide and Alkyne Moieties

When performing multi-step synthesis with a bifunctional molecule like this compound, it is often necessary to react one functional group while leaving the other intact. This requires an orthogonal protection strategy, where different protecting groups are used for each functional group, and each can be removed under specific conditions without affecting the other. organic-chemistry.orguchicago.edu

Protecting the Alkyne: The terminal alkyne can be protected to prevent its reaction under conditions intended to modify the azide. A common method is the introduction of a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group.

Protection: The alkyne is treated with a reagent like trimethylsilyl chloride (TMS-Cl) in the presence of a base.

Deprotection: The TMS group is stable under many conditions but can be selectively removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).

With the alkyne protected as a silylalkyne, the azide group can be selectively reduced to an amine, which can then be further functionalized (e.g., acylated). Subsequent removal of the TMS group with fluoride regenerates the terminal alkyne, making it available for a subsequent transformation like a CuAAC reaction.

Protecting the Azide: While less common, the azide group can also be protected. One strategy involves its reaction with a phosphine to form a stable phosphazide.

Protection: Reaction with specific phosphines, such as di-(tert-butyl)(4-(dimethylamino)phenylphosphine (amphos), can protect the azide group. frontiersin.org This protected form is notably stable to highly nucleophilic reagents like Grignard reagents. frontiersin.org

Deprotection: The azide can be regenerated from the phosphazide by treatment with reagents like elemental sulfur. frontiersin.org

This orthogonal approach allows for precise, stepwise modifications of this compound, enabling the synthesis of complex molecules where the azide and alkyne functionalities are installed at specific points in the synthetic sequence. sigmaaldrich.comiris-biotech.de

Table 3: Orthogonal Protecting Groups for Azide and Alkyne Moieties

| Functional Group | Protecting Group | Protection Reagent | Deprotection Conditions | Stability (Orthogonal to) |

| Alkyne | Trimethylsilyl (TMS) | Trimethylsilyl chloride (TMS-Cl), Base | Tetrabutylammonium fluoride (TBAF) | Mild acids, bases, hydrogenation (azide reduction) |

| Alkyne | Triisopropylsilyl (TIPS) | Triisopropylsilyl chloride (TIPS-Cl), Base | Tetrabutylammonium fluoride (TBAF) | More robust than TMS; stable to wider pH range |

| Azide | Phosphazide (amphos adduct) | di-(tert-butyl)(4-(dimethylamino)phenylphosphine) | Elemental Sulfur (S₈) | Grignard reagents, organolithiums frontiersin.org |

| Azide | Staudinger Ligation Adduct | Triphenylphosphine (PPh₃) | Mild acid or water (hydrolysis) | Non-aqueous conditions, some organometallics |

Applications of 1 Azidobut 2 Yne in Advanced Organic Synthesis and Materials Science

Precursor in the Synthesis of Triazole Heterocyclic Systems

The 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, known as the Huisgen cycloaddition, is a fundamental reaction for the synthesis of 1,2,3-triazoles. wikipedia.orgfrontiersin.org However, the thermal reaction often requires high temperatures and can result in a mixture of 1,4- and 1,5-disubstituted regioisomers. wikipedia.orgorganic-chemistry.org The introduction of a copper(I) catalyst (CuAAC) dramatically accelerates the reaction, allowing it to proceed at room temperature and providing exclusively the 1,4-disubstituted triazole isomer. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com This catalytic variant is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and easy to perform. organic-chemistry.orgsigmaaldrich.com

1-Azidobut-2-yne, possessing both necessary functional groups within the same molecule, can undergo intramolecular cycloaddition to form bicyclic triazole systems. More commonly, it is utilized in intermolecular reactions where either the azide or the alkyne group reacts with a complementary partner. For instance, the reaction of this compound with another alkyne in the presence of a copper(I) catalyst would lead to a 1,4-disubstituted 1,2,3-triazole. Alternatively, its alkyne moiety can react with an organic azide to form a triazole. The copper-catalyzed reaction is noted for its high efficiency, with rate accelerations of 107 to 108 compared to the uncatalyzed version. organic-chemistry.org

While copper is the most common catalyst for producing 1,4-disubstituted triazoles, other metals like ruthenium can be used to selectively generate 1,5-disubstituted isomers. acs.orgbeilstein-journals.org This regiochemical control is crucial as the properties and applications of the resulting triazole can vary significantly with the substitution pattern. The synthesis of these heterocyclic systems is significant due to their wide range of applications, including as pharmaceutical agents and functional materials. beilstein-journals.orgresearchgate.net

| Catalyst | Regioisomer | Reaction Name | Key Features |

| Copper(I) | 1,4-disubstituted | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High yields, mild conditions, high regioselectivity. organic-chemistry.orgsigmaaldrich.comresearchgate.net |

| Ruthenium | 1,5-disubstituted | Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Provides access to the alternative regioisomer. acs.orgbeilstein-journals.org |

| None (Thermal) | Mixture of 1,4- and 1,5- | Huisgen 1,3-Dipolar Cycloaddition | Requires elevated temperatures, often produces mixtures. wikipedia.orgorganic-chemistry.org |

Role in Macromolecular and Polymer Chemistry

The efficiency and specificity of the azide-alkyne cycloaddition make it an invaluable tool in polymer chemistry. sigmaaldrich.comscience.gov This "click" reaction allows for the precise and efficient modification and synthesis of polymers with complex architectures.

Polymer Functionalization via Azide-Alkyne Click Chemistry

Polymer functionalization involves the introduction of new chemical groups onto a polymer chain, thereby altering its properties. The azide-alkyne click reaction is a highly effective method for this purpose. nih.gov Polymers can be synthesized to contain either azide or alkyne pendant groups. Subsequently, small molecules, biomolecules, or other polymers containing the complementary functionality can be "clicked" onto the polymer backbone.

For example, a polymer bearing azide side chains can be readily functionalized by reacting it with various alkyne-containing molecules in the presence of a copper catalyst. This method is highly modular and allows for the creation of a diverse library of functionalized polymers from a single polymeric precursor. The reaction's high efficiency and tolerance to a wide range of functional groups and solvents are major advantages. sigmaaldrich.comacgpubs.org This strategy has been used to attach a variety of moieties, including fluorescent dyes, bioactive molecules, and other polymers, to a polymeric scaffold. nih.govnih.gov

Construction of Complex Polymer Architectures

Beyond simple functionalization, azide-alkyne click chemistry is instrumental in constructing complex polymer architectures such as block copolymers, star polymers, and dendrimers. nih.govnih.gov The synthesis of block copolymers, which consist of two or more different polymer chains linked together, can be achieved by clicking together azide-terminated and alkyne-terminated polymer chains. nih.gov This method provides excellent control over the final structure and composition of the copolymer.

The formation of highly branched or cross-linked polymer networks can also be facilitated by click chemistry. chemrxiv.org For instance, a monomer containing one alkyne group and two azide groups (or vice versa) can be polymerized to form a hyperbranched polymer. The ability to precisely control the connections between polymer chains is key to designing materials with specific mechanical, thermal, or optical properties. nih.gov The use of azide-alkyne click chemistry has significantly simplified the synthesis of these complex macromolecular structures, which were previously difficult to obtain. science.gov

Bioorthogonal Ligation in Chemical Biology Research

Bioorthogonal chemistry refers to chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The azide-alkyne cycloaddition, particularly its copper-free variants, is a prime example of a bioorthogonal reaction and has become an indispensable tool in chemical biology. mdpi.com

Development of Bioconjugation Strategies

Bioconjugation is the process of linking a biomolecule, such as a protein or a nucleic acid, to another molecule, which can be a probe, a drug, or a solid support. susupport.com The azide group is an ideal chemical handle for bioorthogonal applications because it is small, stable, and virtually absent in biological systems. wikipedia.org

In a typical bioconjugation strategy, a biomolecule is first modified to incorporate either an azide or an alkyne group. This can be achieved through metabolic labeling, where cells are fed unnatural sugars or amino acids containing the desired functional group, or by direct chemical modification of the biomolecule. mdpi.compcbiochemres.com The modified biomolecule can then be reacted with a probe containing the complementary functional group.

While the copper-catalyzed version of the click reaction is highly efficient, the toxicity of copper limits its application in living cells. nih.gov This led to the development of strain-promoted azide-alkyne cycloaddition (SPAAC). mdpi.com In SPAAC, a strained cyclooctyne (B158145) is used, which is highly reactive towards azides and does not require a metal catalyst. nih.govmdpi.com This copper-free click reaction has been widely used to label and visualize biomolecules in their native environment. mdpi.commagtech.com.cn

| Bioconjugation Strategy | Catalyst | Key Feature | Application Environment |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) | High reaction rate and regioselectivity. organic-chemistry.org | In vitro, fixed cells. nih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | None | Bioorthogonal, no metal catalyst required. nih.govmdpi.com | Living cells and organisms. mdpi.com |

In Situ Click Chemistry for Molecular Probe Development and Drug Discovery

In situ click chemistry is a target-guided synthesis approach where a biological target, such as an enzyme or a receptor, acts as a template to catalyze the formation of its own high-affinity ligand from a mixture of smaller, reactive fragments. nih.govresearchgate.net

In this approach, a library of azide-containing fragments and a library of alkyne-containing fragments are presented to the biological target. The target protein binds to the fragments that have the best complementary fit in its active or binding site. nih.gov By bringing the azide and alkyne fragments into close proximity and in the correct orientation, the protein effectively catalyzes the click reaction between them, forming a triazole-linked inhibitor with high potency and specificity. nih.govnih.gov

This method was famously used to discover potent inhibitors of acetylcholinesterase. nih.gov The enzyme templated the formation of a femtomolar inhibitor from a mixture of azide and alkyne fragments. This strategy has since been applied to other targets in drug discovery, demonstrating its power in identifying novel lead compounds. nih.gov In situ click chemistry harnesses the principles of molecular recognition and catalysis to accelerate the discovery of highly specific molecular probes and potential therapeutic agents. researchgate.net

Utilization in the Synthesis of Advanced Functional Materials and Nanostructures

The unique chemical properties of this compound, particularly the presence of both an azide and an alkyne group, make it a valuable building block in the synthesis of advanced functional materials and nanostructures. numberanalytics.com These materials are designed to possess specific, controllable properties and have applications in a wide range of fields including electronics, energy, and healthcare. nerac.com The development of such materials is a key area of materials science research, focusing on creating innovative products with enhanced performance and durability. nerac.com

The azide and alkyne functionalities within this compound allow it to readily participate in "click" chemistry reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net This reaction is highly efficient and specific, leading to the formation of stable 1,2,3-triazole linkages. researchgate.netacs.org This capability enables the precise construction of complex molecular architectures and the functionalization of various material surfaces.

One significant application lies in the creation of nanostructured materials. nih.gov Nanomaterials, which have at least one dimension in the 1 to 100 nm range, exhibit unique size-dependent properties. mdpi.com The incorporation of this compound derivatives can be used to modify and functionalize nanomaterials such as nanoparticles, nanotubes, and nanosheets. For example, it can be used to link different types of nanoparticles together, creating composite nanostructures with combined or enhanced functionalities. nih.gov The ability to tailor the surface properties of these materials can improve their solubility, biocompatibility, and cellular uptake, which is particularly important for applications in drug delivery and tissue engineering. nih.gov

Furthermore, the alkyne group in this compound can be utilized in the synthesis of conjugated polymers. These polymers, characterized by alternating single and multiple bonds, have interesting electronic and optoelectronic properties, making them suitable for use in organic electronics. numberanalytics.com

Below is a table summarizing the types of functional materials and nanostructures that can be synthesized using this compound and their potential applications.

| Material/Nanostructure Type | Synthetic Approach Involving this compound | Key Properties | Potential Applications |

| Functionalized Nanoparticles | Surface modification via CuAAC reaction. | Tailored surface chemistry, improved dispersibility, biocompatibility. | Drug delivery, bioimaging, catalysis. nih.gov |

| Polymer-Nanoparticle Composites | Covalent linking of polymers to nanoparticle surfaces. | Enhanced mechanical strength, thermal stability, and specific functionalities. | Lightweight structural materials, advanced coatings. nano.gov |

| Self-Assembled Monolayers (SAMs) | Formation of ordered molecular layers on substrates. | Controlled surface energy, chemical reactivity, and electronic properties. | Biosensors, molecular electronics, anti-fouling surfaces. |

| Conjugated Polymers | Incorporation into polymer backbone via polymerization of the alkyne. | Electrical conductivity, luminescence. | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs). numberanalytics.com |

| Hydrogels | Cross-linking of polymer chains using the bifunctional nature of the molecule. | High water content, biocompatibility, tunable mechanical properties. | Tissue engineering, controlled drug release. nih.gov |

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Azide-Alkyne Transformations

The primary reaction involving 1-azidobut-2-yne is the azide-alkyne cycloaddition, which traditionally yields 1,2,3-triazoles. Future research is heavily invested in creating novel catalytic systems that offer greater control, efficiency, and sustainability.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone reaction, reliably producing 1,4-disubstituted triazoles. nih.gov However, the use of an internal alkyne like in this compound presents a challenge for CuAAC, which typically works best with terminal alkynes. csic.es In contrast, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is particularly promising as it can effectively engage internal alkynes, leading to fully substituted 1,4,5-trisubstituted 1,2,3-triazoles. nih.govorganic-chemistry.org This capability is crucial for creating more complex, three-dimensional molecular scaffolds. acs.org

Emerging trends are focused on overcoming the limitations of existing catalysts. Key areas of development include:

Bimetallic Systems : Novel catalysts, such as a nano-sized Copper/Iron (Cu/Fe) system, are being developed to achieve high efficiency at room temperature while significantly reducing the copper contamination of the final product. organic-chemistry.org

Highly Active Polynuclear Catalysts : Functionalized N-heterocyclic carbene (NHC)-based polynuclear copper(I) catalysts have shown exceptional activity, enabling quantitative conversion to triazole products in minutes with very low catalyst loadings (as low as 25-50 ppm). csic.es

Alternative Transition Metals : While copper and ruthenium are the most established, research continues to explore other transition metals like iridium, rhodium, nickel, and silver to uncover new catalytic activities and selectivities for azide-alkyne cycloadditions. acs.orgresearchgate.net The goal is to expand the toolbox for chemists, allowing for the synthesis of triazole isomers that are not accessible through conventional methods. acs.org

| Catalytic System | Typical Alkyne Substrate | Primary Product Regioisomer | Key Advantages | Future Research Focus |

|---|---|---|---|---|

| Copper(I) (CuAAC) | Terminal Alkynes | 1,4-disubstituted | High efficiency, mild aqueous conditions, broad functional group tolerance. nih.govorganic-chemistry.org | Reducing metal contamination (e.g., Cu/Fe systems), developing ligands for internal alkynes. organic-chemistry.org |

| Ruthenium (RuAAC) | Terminal & Internal Alkynes | 1,5-disubstituted or 1,4,5-trisubstituted | Access to fully substituted triazoles, complementary regioselectivity to CuAAC. nih.govorganic-chemistry.org | Improving scope and regioselectivity with various substituted azides and alkynes. acs.org |

| Silver (Ag) | Propargylic Azides | Triazafulvene intermediates | Promotes cascade reactions beyond simple cycloaddition. researchgate.net | Trapping of reactive intermediates with diverse nucleophiles. researchgate.net |

| NHC-Polynuclear Cu(I) | Terminal Alkynes | 1,4-disubstituted | Extremely high activity at low (ppm) catalyst loadings, fast reaction times. csic.es | Application to more complex and sterically hindered substrates. csic.es |

Exploration of New Reactivity Modes and Unconventional Synthetic Transformations

Beyond the well-established "click" cycloaddition, researchers are beginning to uncover and exploit new reactivity modes of propargylic azides like this compound. This involves moving past the formation of stable triazoles to access transient intermediates and novel molecular frameworks.

One significant emerging area is the exploration of cascade reactions. For instance, the Bannert cascade of propargylic azides, which can be promoted by silver salts, does not stop at the triazole. researchgate.net Instead, it can proceed through a triazafulvene intermediate that can be intercepted by various nucleophiles, opening a pathway to highly functionalized heterocyclic products. researchgate.net

Another trend is the use of the alkyne moiety in transformations other than cycloaddition. The development of unconventional reactions, such as the hexadehydro-Diels–Alder (HDDA) reaction which generates reactive benzyne (B1209423) intermediates, highlights a broader strategy of using alkynes for de novo ring construction. nih.gov Similarly, the discovery of novel rearrangements, such as a 1,2-alkyne shift observed in related MIDA boronate systems, suggests that the carbon skeleton of this compound could be manipulated in unexpected ways. rsc.org These unconventional transformations are critical for building molecular complexity and accessing previously unattainable structures. nih.govyoutube.com

Integration of this compound Chemistry with Flow Chemistry and Automated Synthesis Platforms

The practical application of this compound chemistry is being significantly enhanced by its integration with modern synthesis technologies. Flow chemistry, which involves performing reactions in a continuously flowing stream rather than a flask, is particularly well-suited for this purpose. mdpi.combeilstein-journals.org

Key advantages of using flow chemistry for reactions involving this compound include:

Enhanced Safety : Organic azides can be explosive, but flow reactors handle only small amounts of the hazardous material at any given moment, minimizing risk. beilstein-journals.org

Process Intensification : The superior heat and mass transfer in microreactors allows for rapid reactions under high temperature and pressure, accelerating synthesis. beilstein-journals.org

Automation and Scalability : Flow systems can be fully automated, enabling the rapid synthesis of compound libraries for screening purposes. syrris.com The process can also be scaled directly for larger quantity production without re-optimization. syrris.com

The convergence of flow chemistry with computer-aided synthesis and automated feedback loops represents a powerful future trend. mit.edu These integrated platforms can accelerate the discovery of new reactions and the optimization of existing ones, enabling the efficient, on-demand synthesis of molecules derived from this compound for applications in drug discovery and materials science. mit.edursc.org

Advanced Computational Design and Prediction of this compound Reactivity and Selectivity

Computational chemistry is becoming an indispensable tool for guiding experimental work on this compound. Quantum chemical studies are already being used to understand the fundamental properties of related small organic azides, such as their stable conformations. The future lies in using advanced computational models to move from explanation to prediction. nih.gov

Density Functional Theory (DFT) modeling is a key technique used to map out the energy landscapes of reaction pathways. ethz.ch This allows researchers to understand the mechanism of catalytic cycles, such as CuAAC and RuAAC, at a molecular level and predict how changes to a catalyst's ligands will affect reactivity and selectivity. organic-chemistry.orgethz.ch

Furthermore, the rise of machine learning and artificial intelligence is creating new possibilities for catalyst and reaction design. ethz.ch By training algorithms on existing reaction data, it may become possible to predict the optimal conditions or catalyst for a desired transformation involving this compound. This data-driven approach, combined with high-throughput experimentation, can dramatically accelerate the discovery of new catalysts and reactions. ethz.ch Computational docking of potential products into the active sites of biological targets, such as enzymes, can also help prioritize which derivatives to synthesize for therapeutic applications. youtube.com

Expanding Applications in Targeted Molecular Functionalization and Diagnostics

The ultimate goal of developing the chemistry of this compound is to apply it to solve real-world problems, particularly in biology and medicine. The azide-alkyne cycloaddition is a premier tool for bioconjugation—the process of linking molecules together to create probes, sensors, and therapeutics. acs.orgsekisuidiagnostics.com

Future applications are set to become increasingly sophisticated:

Nucleic Acid Labeling : The "click" reaction is a highly efficient method for labeling and ligating DNA and RNA, enabling the study of genetic processes and the development of nucleic acid-based diagnostics and therapeutics. acs.orgthieme-connect.de

Probing Biological Systems : Molecules derived from this compound can be used as chemical tools to study complex biological machinery. For example, they can be incorporated into probes designed to identify the targets of specific enzymes, such as those involved in modifying chromatin. epfl.chkaust.edu.sa

Diagnostic Conjugates : In immunoassays and other diagnostic platforms, the ability to create robust, covalent linkages between antibodies, enzymes, or oligonucleotides and reporter molecules is critical. sekisuidiagnostics.comcellmosaic.com The specific substitution patterns accessible from this compound could lead to diagnostic agents with improved properties.

Drug Discovery : By using this compound as a scaffold, vast libraries of triazole-containing compounds can be rapidly synthesized and screened for biological activity against targets like the HIV-1 protease. science.govscience.gov

The use of an internal alkyne allows for the creation of 1,4,5-trisubstituted triazoles, which provides a different spatial arrangement of substituents compared to the 1,4-disubstituted products from terminal alkynes. acs.org This structural diversity is essential for fine-tuning the binding of these molecules to biological targets and developing the next generation of targeted diagnostics and therapeutics.

Q & A

Q. Guidelines for Researchers

- Data Integrity: Archive raw data in repositories like Zenodo, adhering to FAIR principles .

- Critical Reporting: Discuss limitations (e.g., solvent effects, scaling challenges) and propose follow-up experiments in publications .

- Ethical Compliance: Cite all sources rigorously (ACS style) and disclose conflicts of interest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.